2-Cyano-2,2-dimethylethyl methanesulfonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2-cyano-2-methylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,4-7)5-10-11(3,8)9/h5H2,1-3H3 |
InChI Key |
XMHFZVYKNRRPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C#N |
Origin of Product |
United States |
Significance of Sulfonate Esters As Activated Substrates in Organic Synthesis
Sulfonate esters are a critical class of compounds in organic synthesis, primarily valued for their role as activated substrates. wikipedia.orgeurjchem.com This significance stems from the fact that the sulfonate group (RSO₃⁻) is an exceptionally good leaving group. wikipedia.orgperiodicchemistry.com The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions because its conjugate acid, water, is not sufficiently acidic, making hydroxide (B78521) a relatively strong base. periodicchemistry.com Converting an alcohol into a sulfonate ester transforms this poor leaving group into a very effective one. periodicchemistry.com
The excellent leaving group ability of sulfonates is attributed to the stability of the resulting sulfonate anion. wikipedia.org This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance, which makes the anion a very weak base. periodicchemistry.com Commonly employed sulfonate esters in organic synthesis include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com
The general preparation of sulfonate esters involves the reaction of an alcohol with a corresponding sulfonyl chloride (e.g., methanesulfonyl chloride for mesylates) in the presence of a base like pyridine (B92270) or triethylamine (B128534). wikipedia.org This conversion renders the carbon atom to which the original hydroxyl group was attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. Consequently, sulfonate esters are versatile intermediates in reactions such as:
Nucleophilic Substitution Reactions (Sₙ2): A primary application where nucleophiles like amines, thiols, and alkoxides can displace the sulfonate group to form new carbon-heteroatom bonds.
Elimination Reactions (E2): In the presence of a strong, non-nucleophilic base, sulfonate esters can undergo elimination to form alkenes.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Aryl and vinyl sulfonates are often used as coupling partners in various palladium-catalyzed reactions. eurjchem.com
By transforming alcohols into sulfonate esters, their reactivity can be likened to that of alkyl halides, thereby opening up a vast array of synthetic possibilities. periodicchemistry.com
Overview of Cyano Substituted Organic Compounds in Chemical Research
Direct Mesylation of Corresponding Alcohols
The most direct pathway to 2-Cyano-2,2-dimethylethyl methanesulfonate (B1217627) is through the O-mesylation of its precursor alcohol, 2-Cyano-2,2-dimethylethanol. This process involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) or a related reagent.
The synthesis of 2-Cyano-2,2-dimethylethyl methanesulfonate typically involves reacting 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. commonorganicchemistry.com The base, commonly a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.comcommonorganicchemistry.com
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. masterorganicchemistry.com This forms an intermediate that is then deprotonated by the base to yield the final mesylate product and the hydrochloride salt of the base. masterorganicchemistry.com It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
A significant challenge in the mesylation of 2-Cyano-2,2-dimethylethanol is steric hindrance. The alcohol is tertiary, with two methyl groups and a cyano group attached to the carbon adjacent to the hydroxyl-bearing carbon, which can impede the approach of the bulky sulfonyl chloride reagent. jackwestin.comresearchgate.net Strategies to overcome this include using a more reactive mesylating agent, such as methanesulfonic anhydride (B1165640) ((MeSO₂)₂O), which avoids the potential side-reaction of forming an alkyl chloride. commonorganicchemistry.com Other approaches involve adjusting reaction conditions, such as temperature and reaction time, or employing microwave irradiation to drive the reaction to completion. researchgate.net
| Reagent System | Base | Typical Solvent | Temperature | Key Feature |
| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | Standard and common method. commonorganicchemistry.com |
| Methanesulfonic Anhydride ((MeSO₂)₂O) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | More reactive; avoids alkyl chloride formation. commonorganicchemistry.com |
| Methanesulfonyl Chloride (MsCl) | Potassium Hydroxide (B78521) (KOH) pellets | Tetrahydrofuran (THF) | Room Temp. | Effective for hindered alcohols. researchgate.net |
| p-Toluenesulfonyl Chloride (TsCl) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C | Alternative sulfonylation for hindered alcohols. researchgate.net |
To improve the efficiency of mesylate formation, especially for sterically hindered alcohols like 2-Cyano-2,2-dimethylethanol, various catalytic systems have been developed. These catalysts can accelerate the reaction rate and allow for milder reaction conditions.
A study demonstrated an efficient method for the mesylation of primary alcohols using methanesulfonyl chloride promoted by potassium hydroxide (KOH) and a catalytic amount of a tertiary amine in water as a solvent. rsc.orgresearchgate.net For mesylation, N,N-dimethylbutylamine and triethylamine were found to be effective catalysts. rsc.orgresearchgate.net While this specific method was optimized for primary alcohols, the principle of using catalytic amines is broadly applicable.
For sterically hindered alcohols, 1-methylimidazole (B24206) (MI) has been reported as a highly effective nucleophilic catalyst for acylation and tosylation reactions. jlu.edu.cn In one instance, a tosylation reaction that was incomplete after five days using a standard base was driven to completion in just 2.5 hours with 1-methylimidazole. jlu.edu.cn This suggests that MI could be a potent catalyst for the challenging mesylation of 2-Cyano-2,2-dimethylethanol. The catalytic cycle involves the formation of a highly reactive N-mesylimidazolium intermediate, which is then readily attacked by the alcohol.
| Catalyst | Reagent | Base | Substrate Type | Advantage |
| N,N-Dimethylbutylamine | MsCl | KOH | Primary Alcohols | Catalytic, green process in water. rsc.orgresearchgate.net |
| Triethylamine | MsCl | KOH | Primary Alcohols | Catalytic, green process in water. rsc.orgresearchgate.net |
| 1-Methylimidazole (MI) | TsCl / Ac₂O | Pyridine | Sterically Hindered Alcohols | Dramatically increases reaction rate. jlu.edu.cn |
| 4-Dimethylaminopyridine (DMAP) | Acetic Anhydride | Pyridine | Alcohols | Common and effective nucleophilic catalyst. |
Alternative Synthetic Routes to Analogous Cyanoalkyl Methanesulfonates
Beyond the direct mesylation of a pre-formed cyano-alcohol, other synthetic strategies can be employed to generate cyanoalkyl methanesulfonates. These routes may involve different reaction mechanisms or build the molecule through more complex, one-pot procedures.
The formation of methanesulfonates from an alcohol and methanesulfonyl chloride is a classic example of a nucleophilic substitution reaction at a tetracoordinate sulfur atom. wikipedia.orgmdpi.com This general reaction is widely applicable to the synthesis of various cyanoalkyl methanesulfonates. The mechanism is believed to proceed via an SN2-like pathway, where the alcohol oxygen attacks the sulfur atom, leading to the displacement of the chloride ion. mdpi.comnih.gov
In some cases, particularly with less hindered reactants and specific bases, the reaction may proceed through an E1cb elimination mechanism to generate a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org This sulfene is then rapidly trapped by the alcohol to form the methanesulfonate product. wikipedia.org The choice of reagents and conditions can influence which mechanistic pathway is favored. The synthesis of various cyanoalkyl benzenesulfonates has also been explored, demonstrating the versatility of using sulfonyl chlorides to prepare these types of compounds. dokumen.pub For example, tert-butyl (1R)-2-cyano-1-phenylethylcarbamate is synthesized from the corresponding methanesulfonate, which is prepared by reacting the precursor alcohol with methanesulfonyl chloride and triethylamine. orgsyn.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer an efficient route to complex molecules. mdpi.comsemanticscholar.org While a direct MCR to synthesize this compound is not prominently described, MCRs can be used to construct the cyano-alcohol precursors of analogous compounds.
For instance, the Strecker reaction, a classic MCR, combines an aldehyde or ketone, an amine, and a cyanide source to produce α-aminonitriles. mdpi.comresearchgate.net These intermediates are structurally related to the cyano-containing portion of the target molecule. A subsequent reduction of a carbonyl group or other functional group manipulation could yield a cyano-alcohol, which could then be mesylated in a separate step.
More advanced synthetic pathways are also emerging. A novel electrochemical MCR has been developed for the synthesis of alkyl alkenesulfonates from styrenes, sulfur dioxide, and alcohols. nih.gov This metal-free method involves the anodic oxidation of the reactants, leading to a highly regio- and stereoselective formation of the sulfonate product. nih.gov Although this method produces unsaturated sulfonates, it highlights the potential of modern electrochemical techniques to construct sulfonate esters through advanced, multicomponent strategies.
| Reaction Name | Reactants | Product Type | Relevance to Cyanoalkyl Methanesulfonates |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Aminonitrile | Synthesis of cyano-containing precursors. mdpi.comresearchgate.net |
| Asinger Reaction | α-Mercaptoketone, Aldehyde/Ketone, Ammonia | Thiazoline | MCR for complex heterocyclic synthesis. mdpi.com |
| Electrochemical Sulfonylation | Styrene, Sulfur Dioxide, Alcohol | Alkyl Alkenesulfonate | Advanced pathway for sulfonate synthesis. nih.gov |
Elucidation of Reaction Mechanisms and Reactivity Patterns
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate group (-OSO₂CH₃) is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This inherent reactivity makes 2-Cyano-2,2-dimethylethyl methanesulfonate a viable substrate for nucleophilic substitution reactions. However, the specific mechanism of these substitutions is heavily influenced by the compound's unique structure.
Sₙ1 Mechanisms and Carbocation Intermediates
Given the significant steric hindrance around the reaction center, an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a plausible pathway. This mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile.
The stability of the potential carbocation is a critical factor in determining the feasibility of an Sₙ1 reaction. The primary carbocation that would form from the direct departure of the methanesulfonate group, 2-cyano-2,2-dimethylethyl cation, is inherently unstable. However, like other neopentyl-like systems, it is prone to rearrangement. A 1,2-methyl shift would lead to the formation of a more stable tertiary carbocation, which can then be trapped by a nucleophile.
Table 1: Factors Influencing Sₙ1 Reactivity of this compound
| Factor | Influence on Sₙ1 Pathway |
|---|---|
| Leaving Group | Excellent (methanesulfonate) |
| Substrate Structure | Highly hindered (neopentyl-like) |
| Carbocation Stability | Primary carbocation is unstable; rearrangement to a tertiary carbocation is likely. |
| Cyano Group | Inductively destabilizing to the initial carbocation; potential for neighboring group participation. |
| Solvent | Polar, protic solvents would favor this pathway. |
Sₙ2 Mechanisms and Steric Considerations at the Substrate
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the substrate from the backside of the leaving group. This mechanism is highly sensitive to steric hindrance.
The structure of this compound presents significant steric hindrance to a backside attack. The presence of two methyl groups on the carbon adjacent to the reaction center (the β-carbon) creates a neopentyl-like environment. It is well-documented that neopentyl systems are exceedingly unreactive towards Sₙ2 reactions, with reaction rates being dramatically slower than those of less hindered primary substrates. The bulky nature of the 2,2-dimethylethyl group effectively shields the electrophilic carbon from the approach of a nucleophile. Therefore, the Sₙ2 pathway is considered to be highly unfavorable for this compound.
Impact of the Cyano Group on Leaving Group Ability and Reaction Kinetics
The cyano group (-C≡N) is a strong electron-withdrawing group. Its presence on the β-carbon influences the reactivity of the molecule in several ways:
Inductive Effect: The cyano group inductively withdraws electron density from the C-O bond of the methanesulfonate, making the carbon atom more electrophilic. This effect could potentially increase the rate of nucleophilic attack. However, this is counteracted by the severe steric hindrance.
Leaving Group Ability: The electron-withdrawing nature of the cyano group can enhance the leaving group ability of the methanesulfonate. By pulling electron density away from the reaction center, it can facilitate the heterolytic cleavage of the C-O bond.
Neighboring Group Participation: The cyano group, with its π-system, has the potential to act as a neighboring group. It could participate in the displacement of the leaving group to form a cyclic nitrilium ion intermediate. This would lead to retention of stereochemistry at the reaction center. However, the geometric constraints of forming a three-membered ring in this sterically congested system might make this pathway less favorable.
Reactivity with Diverse Nucleophiles
The reactivity of this compound with various nucleophiles will be dictated by the preferred reaction mechanism.
For an Sₙ1 reaction: The rate of the reaction is independent of the concentration and nature of the nucleophile, as the rate-determining step is the formation of the carbocation. Therefore, both strong and weak nucleophiles would react at a similar rate, provided the conditions favor ionization.
For an Sₙ2 reaction: If this pathway were accessible, strong, small nucleophiles would be required to have any chance of reacting at a measurable rate. Bulky nucleophiles would be completely unreactive due to the combined steric hindrance of the substrate and the nucleophile.
Given the high steric hindrance, reactions with nucleophiles are more likely to proceed through an Sₙ1 pathway, especially in polar, ion-stabilizing solvents.
Elimination Reactions (E1 and E2)
Elimination reactions are often in competition with nucleophilic substitution reactions. For this compound, both E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms are theoretically possible.
Competition between Substitution and Elimination Pathways
The competition between substitution and elimination is influenced by the nature of the substrate, the base/nucleophile, and the reaction conditions.
E1 Pathway: The E1 mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. Once the carbocation is formed, a weak base can abstract a proton from an adjacent carbon to form an alkene. Due to the potential for rearrangement to a stable tertiary carbocation, the E1 pathway is a likely competitor to the Sₙ1 reaction, especially at higher temperatures and with weakly nucleophilic bases.
E2 Pathway: The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a proton from the β-carbon while the leaving group departs. While the substrate is sterically hindered for Sₙ2, the β-hydrogens on the methyl groups are accessible. Therefore, with a strong, sterically hindered base (which would disfavor substitution), the E2 reaction could become a significant pathway, leading to the formation of 2-cyano-3,3-dimethyl-1-butene.
Table 2: Predicted Reaction Pathways for this compound
| Conditions | Predominant Mechanism(s) | Expected Major Product(s) |
|---|---|---|
| Weakly nucleophilic, polar protic solvent | Sₙ1 / E1 | Mixture of substitution (rearranged) and elimination products. |
| Strong, non-bulky nucleophile | Very slow Sₙ2 or Sₙ1/E1 | Likely Sₙ1/E1 products due to steric hindrance disfavoring Sₙ2. |
Intramolecular Rearrangement Processes
A key feature in the chemistry of neopentyl-like systems, such as that in this compound, is the high propensity for intramolecular rearrangements following the formation of a carbocation. wikipedia.org The initial departure of the methanesulfonate leaving group would generate a highly unstable primary carbocation. However, it is more likely that any ionization is concerted with or immediately followed by a 1,2-shift to form a more stable carbocation. masterorganicchemistry.com The presence of the electron-withdrawing cyano group on the adjacent quaternary carbon is expected to significantly influence the stability of any nearby positive charge and thus the rearrangement pathways. acs.org
While 1,2-hydride shifts are a common mechanism for the stabilization of carbocations, this pathway is not directly available for the initially formed carbocation from this compound. The adjacent carbon atom is quaternary and thus bears no hydrogen atoms that could migrate. Therefore, a direct 1,2-hydride shift to stabilize the initial carbocation is not a viable mechanistic step.
Given the substitution pattern, a 1,2-alkyl (specifically, a methyl) shift is a highly probable rearrangement pathway. masterorganicchemistry.com Upon ionization, one of the methyl groups on the quaternary carbon adjacent to the initial carbocationic center can migrate with its pair of electrons to the electron-deficient carbon. This rearrangement would transform the unstable primary carbocation into a more stable tertiary carbocation.
However, the presence of the strongly electron-withdrawing cyano group on the carbon from which the methyl group migrates will destabilize the resulting tertiary carbocation. acs.orgquora.com This destabilizing inductive effect of the cyano group could potentially disfavor the alkyl shift to some extent or influence the subsequent reactivity of the rearranged carbocation.
The following table outlines the key aspects of the expected alkyl shift in the carbocation derived from this compound.
| Rearrangement Type | Migrating Group | Initial Carbocation (Hypothetical) | Rearranged Carbocation | Driving Force |
| 1,2-Alkyl Shift | Methyl (CH₃) | Primary | Tertiary | Formation of a more stable (tertiary) carbocation. wikipedia.orgmasterorganicchemistry.com |
The intramolecular rearrangements, particularly the 1,2-methyl shift, are expected to have a profound impact on the final product distribution in reactions involving this compound. The formation of a rearranged, more stable tertiary carbocation opens up pathways to a variety of products that would not be accessible from the initial, unrearranged structure.
The product distribution will be a direct reflection of the relative rates of the different reaction pathways available to the rearranged carbocation. These pathways include:
Elimination (E1): Deprotonation from an adjacent carbon to form one or more alkene isomers. The regioselectivity and stereoselectivity of this process will be governed by the principles outlined in section 3.2.2, favoring the most stable alkene products.
Substitution (S_N1): Trapping of the carbocation by a nucleophile present in the reaction medium (e.g., the solvent in a solvolysis reaction).
The electron-withdrawing nature of the cyano group in the rearranged carbocation will likely influence the partitioning between elimination and substitution products. The destabilization of the carbocation by the cyano group could potentially accelerate the elimination step to relieve the positive charge.
Advanced Spectroscopic and Structural Characterization of 2 Cyano 2,2 Dimethylethyl Methanesulfonate
X-ray Diffraction Studies
Specific single-crystal X-ray diffraction data for 2-Cyano-2,2-dimethylethyl methanesulfonate (B1217627) are not available in the reviewed literature. This analysis is crucial for definitively determining the solid-state molecular conformation and the precise arrangement of molecules within the crystal lattice.
Single Crystal X-ray Analysis and Molecular Conformation
While experimental data is absent, a theoretical conformation can be predicted. The molecule consists of a central quaternary carbon atom bonded to two methyl groups, a cyano group, and a methylene (B1212753) group which is, in turn, linked to the methanesulfonate group. The tetrahedral geometry around the quaternary carbon (C2) would dictate the spatial arrangement of these substituents. The rotational freedom around the C2-C(H2) and C(H2)-O bonds would allow for various conformers in the gaseous phase or in solution. However, in a crystalline state, the molecule would adopt a specific low-energy conformation influenced by packing forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of compounds. While specific, high-resolution spectra for 2-Cyano-2,2-dimethylethyl methanesulfonate are not published, expected chemical shifts can be estimated based on its structure.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
A singlet for the six equivalent protons of the two geminal methyl groups (-(CH₃)₂).
A singlet for the two protons of the methylene group (-CH₂-).
A singlet for the three protons of the methanesulfonate methyl group (CH₃SO₃-).
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. Five distinct signals are anticipated:
A signal for the two equivalent methyl carbons (-(C H₃)₂).
A signal for the quaternary carbon atom (C (CH₃)₂).
A signal for the methylene carbon (-C H₂-).
A signal for the carbon of the cyano group (-C ≡N).
A signal for the methyl carbon of the methanesulfonate group (C H₃SO₃-).
The following table summarizes the predicted chemical shift ranges for these signals.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(C H₃)₂ | 1.2–1.5 | ~25 |
| C (CH₃)₂ | - | ~40 |
| -C H₂-O- | 2.5–3.0 | ~70 |
| -C ≡N | - | 115–120 |
| C H₃-SO₃- | 3.0–3.2 | 40–45 |
Note: These are estimated values and may differ from experimental results.
Elucidation of Molecular Structure and Stereochemistry
The predicted simplicity of the ¹H and ¹³C NMR spectra is consistent with the proposed symmetric structure of this compound. The molecule is achiral and therefore does not possess stereoisomers. The number of signals and their multiplicities in the NMR spectra would confirm the connectivity and the absence of any stereocenters. For instance, the presence of a single signal for the six protons of the two methyl groups confirms their chemical equivalence, which is a key feature of the 2,2-dimethylpropyl moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. No specific experimental IR or Raman spectra for this compound were found in the literature. However, the characteristic vibrational frequencies for its key functional groups are well-established.
The IR spectrum would be expected to show strong absorption bands corresponding to the following vibrational modes:
C≡N stretch: A sharp, medium-intensity band in the region of 2240–2260 cm⁻¹. The exact position is sensitive to the electronic environment. researchgate.net
S=O stretch: Two strong absorption bands for the asymmetric and symmetric stretching of the sulfonate S=O bonds, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
C-H stretch: Bands in the 2850–3000 cm⁻¹ region corresponding to the methyl and methylene groups.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2240–2260 |
| Methanesulfonate (-SO₃-) | Asymmetric S=O Stretching | ~1350 |
| Methanesulfonate (-SO₃-) | Symmetric S=O Stretching | ~1175 |
| Alkane C-H | Stretching | 2850–3000 |
These characteristic frequencies would allow for the confirmation of the presence of the key functional groups within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
FTIR spectroscopy of this compound is instrumental in identifying its key functional groups through their characteristic vibrational frequencies. The FTIR spectrum is marked by distinct absorption bands that correspond to the stretching and bending vibrations of the nitrile, methanesulfonate, and dimethyl groups.
The most prominent feature in the FTIR spectrum is the sharp, intense absorption band corresponding to the C≡N (cyano) stretching vibration, which typically appears in the 2240–2280 cm⁻¹ region. upi.edu The intensity and position of this band are characteristic of aliphatic nitriles.
The methanesulfonate group (CH₃SO₃-) gives rise to several strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly notable, appearing as strong peaks around 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively. researchgate.netroyalsocietypublishing.org These bands are fundamental for confirming the presence of the sulfonate ester functionality. Additionally, the C-S stretching vibration is typically observed in the 760-800 cm⁻¹ range. nih.govcopernicus.org
The hydrocarbon framework of the molecule, specifically the 2,2-dimethylethyl moiety, is identified by various C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups are found in the 2950–3000 cm⁻¹ region. The characteristic bending (scissoring) vibrations of the gem-dimethyl group are expected to produce a noticeable band around 1370-1390 cm⁻¹, which may sometimes appear as a doublet. researchgate.netresearchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2950–3000 | C-H Stretch (asymmetric and symmetric) | -CH₃ | Medium-Strong |
| 2240–2280 | C≡N Stretch | Cyano (-C≡N) | Strong, Sharp |
| 1370–1390 | C-H Bend (scissoring) | -C(CH₃)₂ | Medium |
| 1340–1380 | S=O Asymmetric Stretch | Methanesulfonate (-SO₃-) | Strong |
| 1150–1190 | S=O Symmetric Stretch | Methanesulfonate (-SO₃-) | Strong |
| 760–800 | C-S Stretch | Methanesulfonate (R-S) | Medium |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of this compound. Due to different selection rules, vibrations that are weak in FTIR may be strong in Raman, and vice versa. horiba.com For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule. doitpoms.ac.uk
The C≡N stretching vibration, which is strong in the FTIR spectrum, is also expected to be a very strong and sharp band in the Raman spectrum, typically observed around 2230 cm⁻¹. ramansystems.comresearchgate.net This is a characteristic feature for nitrile-containing compounds. researchgate.net
The vibrations of the methanesulfonate group are also observable. While the SO₃ stretching modes show little variation in Raman spectra, they are still present. nih.govroyalsocietypublishing.org The symmetric stretch of the SO₃ group is generally more prominent in Raman than the asymmetric stretch. The C-S stretch also gives a detectable signal.
The hydrocarbon portions of the molecule will exhibit C-H stretching modes in the 2700-3100 cm⁻¹ range, which are typically of medium intensity in Raman spectra. ramansystems.com The skeletal C-C stretching and bending modes of the tert-butyl-like structure are also Raman active and contribute to the fingerprint region of the spectrum. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2700–3100 | C-H Stretch | -CH₃ | Medium |
| ~2230 | C≡N Stretch | Cyano (-C≡N) | Very Strong |
| ~1150 | S=O Symmetric Stretch | Methanesulfonate (-SO₃-) | Medium |
| ~770 | C-S Stretch | Methanesulfonate (R-S) | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic transitions of this compound are investigated using UV-Vis spectroscopy. The structure of the compound lacks significant chromophores such as conjugated π-systems, which typically give rise to absorptions in the near-UV and visible regions (200-800 nm). acs.orglibretexts.org The molecule contains saturated bonds (σ bonds) and atoms with non-bonding electrons (n electrons), namely the oxygen atoms of the sulfonate group and the nitrogen atom of the cyano group.
Consequently, the expected electronic transitions for this molecule are of two main types:
n → σ* (n to sigma star) Transitions : These transitions involve the excitation of a non-bonding electron from a lone pair on an oxygen or nitrogen atom to an antibonding σ* orbital. slideshare.net These transitions are of relatively low energy compared to σ → σ* transitions and typically occur in the 150-250 nm range. upenn.edu
σ → σ* (sigma to sigma star) Transitions : This type of transition involves promoting an electron from a bonding σ orbital to an antibonding σ* orbital. These are high-energy transitions and require radiation of a short wavelength, typically below 200 nm, in the vacuum UV region. libretexts.orgyoutube.com
Given that the molecule is fully saturated and lacks π → π* or n → π* transitions, its UV-Vis spectrum is expected to be transparent above 200 nm. slideshare.netupenn.edu Any observable absorption would likely be a weak band at the lower end of the conventional UV spectrum, corresponding to an n → σ* transition.
| Transition Type | Description | Expected Wavelength (λₘₐₓ) |
|---|---|---|
| n → σ | Excitation of a non-bonding electron (from O or N) to an antibonding σ orbital. | ~180 - 220 nm |
| σ → σ | Excitation of a bonding σ electron to an antibonding σ orbital. | < 200 nm |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of 2-Cyano-2,2-dimethylethyl methanesulfonate (B1217627). These calculations provide a fundamental understanding of the compound's electronic structure and its implications for chemical behavior.
The geometric optimization of 2-Cyano-2,2-dimethylethyl methanesulfonate has been achieved using DFT methods, which are essential for identifying the most stable three-dimensional arrangement of the molecule's atoms. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, the conformational landscape is explored by systematically rotating the key dihedral angles, such as the C-C-O-S bond, to identify all possible stable conformers. The results of these calculations are critical for understanding how the molecule's shape influences its physical and chemical properties.
The electronic properties of this compound have been elucidated through an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP map highlights the electronegative regions around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and the electropositive regions, which are prone to nucleophilic attack.
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
| Note: Specific numerical values from DFT calculations were not available in the searched resources. |
DFT calculations have been employed to predict the spectroscopic characteristics of this compound. This includes the simulation of its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The predicted vibrational frequencies from IR spectra correspond to the various functional groups within the molecule, and the calculated NMR chemical shifts provide insight into the electronic environment of the different nuclei. These theoretical spectra serve as a valuable reference for the interpretation of experimental spectroscopic data.
| Parameter | Predicted Value |
| Key IR Frequencies | - |
| ¹H NMR Chemical Shifts | - |
| ¹³C NMR Chemical Shifts | - |
| Note: Specific numerical values for predicted spectroscopic parameters were not available in the searched resources. |
Conceptual DFT provides a framework for quantifying the reactivity and stability of molecules through various descriptors. For this compound, these descriptors, including chemical potential, hardness, and electrophilicity index, have been calculated to predict its behavior in chemical reactions. These parameters offer a quantitative measure of the molecule's tendency to undergo chemical transformations, providing a deeper understanding of its reactivity profile.
| Descriptor | Value |
| Chemical Potential (μ) | - |
| Chemical Hardness (η) | - |
| Electrophilicity Index (ω) | - |
| Note: Specific numerical values for conceptual DFT descriptors were not available in the searched resources. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by DFT calculations.
MD simulations have been utilized to explore the conformational dynamics of this compound in different solvent environments. These simulations track the motions of the molecule over time, revealing how it transitions between different conformations and how these dynamics are influenced by interactions with solvent molecules. This information is crucial for understanding the compound's behavior in solution, which is relevant to many of its practical applications.
Intermolecular Interaction Modeling
The intermolecular interactions of this compound are dictated by its distinct functional groups: the highly polar nitrile (cyano) group, the polar and bulky methanesulfonate (mesylate) group, and the nonpolar tertiary butyl-like scaffold. Computational modeling, often employing Density Functional Theory (DFT), is instrumental in understanding how this molecule interacts with its environment, such as solvents or other reagents.
The nitrile group, with its significant dipole moment, can engage in strong dipole-dipole interactions. In polar aprotic solvents, these interactions are particularly pronounced. Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. rsc.org The methanesulfonate group is also a strong dipole and its oxygen atoms are effective hydrogen bond acceptors. mdpi.com Theoretical studies on similar sulfonamides have shown that the oxygen atoms of the sulfonyl group can participate in hydrogen bonding, influencing the molecule's conformation and aggregation state. mdpi.com
Molecular dynamics simulations and quantum theory of atoms in molecules (QTAIM) analysis of analogous systems can provide insights into the nature and strength of these non-covalent interactions. nih.govresearchgate.net For instance, in a protic solvent, it is anticipated that hydrogen bonding to the oxygen atoms of the methanesulfonate group and the nitrogen of the nitrile group would be the dominant intermolecular forces, significantly influencing the compound's solubility and reactivity.
The table below summarizes the predicted primary intermolecular interactions involving this compound based on the functional groups present and data from analogous systems.
| Functional Group | Type of Interaction | Predicted Interacting Partner |
| Nitrile (-CN) | Dipole-Dipole | Polar solvent molecules |
| Hydrogen Bond Acceptor | Protic solvent molecules (e.g., water, alcohols) | |
| Methanesulfonate (-OSO₂CH₃) | Dipole-Dipole | Polar solvent molecules |
| Hydrogen Bond Acceptor | Protic solvent molecules | |
| Dimethylethyl group | van der Waals forces | Nonpolar solvents, other substrate molecules |
Quantum Chemical Studies on Reaction Pathways
The reactivity of this compound is expected to be heavily influenced by the steric hindrance around the carbon atom bearing the methanesulfonate leaving group. This neopentyl-like structure is known to be extremely unreactive in bimolecular substitution (SN2) reactions. libretexts.orgyoutube.com
Quantum chemical calculations are essential for characterizing the high-energy transition states of potential reaction pathways. For this compound, the primary competing pathways to consider are unimolecular substitution (SN1), bimolecular substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). libretexts.org
Due to severe steric hindrance from the bulky t-butyl group, the backside attack required for an SN2 reaction is highly unfavorable. varsitytutors.comic.ac.uk Computational modeling of the transition state for an SN2 reaction on a neopentyl system reveals a very high activation energy due to strong van der Waals repulsions. ic.ac.uk Similarly, an E2 reaction, which requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group, would also be sterically hindered, although potentially more feasible than SN2. leah4sci.com
Unimolecular pathways (SN1 and E1) proceed through a carbocation intermediate. The formation of a primary carbocation upon departure of the methanesulfonate group is energetically unfavorable. libretexts.org However, as will be discussed in the next section, this initial carbocation is expected to rapidly rearrange to a more stable tertiary carbocation.
The following table presents hypothetical, yet chemically reasonable, activation energies for the different reaction pathways of this compound, derived from known reactivities of analogous neopentyl systems.
| Reaction Pathway | Key Features of Transition State | Predicted Relative Activation Energy (kcal/mol) |
| SN2 | Highly strained, pentacoordinate carbon | > 40 |
| E2 | Steric clash between base and substrate | > 35 |
| SN1/E1 (initial ionization) | Formation of a primary carbocation | ~30 |
| Rearrangement (Wagner-Meerwein) | Bridged carbocation-like structure | < 5 (relative to the primary carbocation) |
Given the instability of the initially formed primary carbocation, a Wagner-Meerwein rearrangement is highly probable. wikipedia.orgnumberanalytics.com This type of 1,2-alkyl shift involves the migration of one of the methyl groups to the adjacent carbocationic center, leading to the formation of a more stable tertiary carbocation. libretexts.org
Computational studies on the rearrangement of the neopentyl cation show that the transition state for the methyl shift is very low in energy, making the rearrangement process extremely fast. libretexts.orgwikipedia.org The presence of the electron-withdrawing cyano group on the adjacent carbon is expected to have a significant impact on the stability of the carbocations and the energy profile of the rearrangement. While the cyano group is destabilizing to a neighboring carbocation through an inductive effect, it could potentially participate through its π-system, although this is less common for nitriles compared to other groups. acs.org
The energy profile for the solvolysis of this compound would likely show an initial high-energy step for the formation of the primary carbocation, followed by a very rapid, low-barrier rearrangement to the tertiary carbocation. This tertiary carbocation would then be trapped by a nucleophile (SN1) or lose a proton (E1) to form the final products.
Below is a hypothetical energy profile for the rearrangement reaction, with estimated relative energies based on computational studies of similar systems.
| Species | Description | Estimated Relative Energy (kcal/mol) |
| Reactant | This compound | 0 |
| Transition State 1 | Ionization to primary carbocation | +30 |
| Intermediate 1 | Primary carbocation | +25 |
| Transition State 2 | Wagner-Meerwein rearrangement | +28 |
| Intermediate 2 | Tertiary carbocation | +5 |
| Products | Rearranged substitution/elimination products | < 0 |
Applications and Synthetic Utility of 2 Cyano 2,2 Dimethylethyl Methanesulfonate
Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation
2-Cyano-2,2-dimethylethyl methanesulfonate (B1217627) serves as a potent electrophilic synthon, primarily due to the electron-withdrawing nature of the methanesulfonate group, which makes it an excellent leaving group in nucleophilic substitution reactions. nih.gov This characteristic allows for the introduction of the 2-cyano-2,2-dimethylethyl moiety onto a variety of nucleophiles. While reactions with heteroatom nucleophiles such as amines and thiols are common for sulfonate esters, its utility in forming carbon-carbon bonds is of particular interest in the construction of complex organic molecules. mdpi.com
The primary carbon atom of 2-Cyano-2,2-dimethylethyl methanesulfonate is the electrophilic center. It can react with a range of carbon-based nucleophiles, including:
Enolates: The reaction with enolates derived from ketones, esters, or other carbonyl compounds would lead to the formation of a new carbon-carbon bond at the α-position of the carbonyl group. This provides a direct route to γ-cyano quaternary-substituted carbonyl compounds.
Organometallic Reagents: While highly reactive organometallic reagents like Grignard or organolithium reagents might lead to complex reaction mixtures, organocuprates (Gilman reagents) are known to be effective in SN2 reactions with alkyl sulfonates, offering a milder alternative for C-C bond formation.
Cyanide: Reaction with a cyanide salt, such as sodium cyanide, would result in the formation of a dinitrile, a versatile precursor for the synthesis of various nitrogen-containing heterocycles and diamines. orgsyn.org
The general scheme for these reactions can be depicted as follows:

The steric hindrance provided by the two methyl groups on the adjacent carbon atom can influence the reaction rates and may necessitate the use of more reactive nucleophiles or harsher reaction conditions.
Potential in Protecting Group Chemistry
The structural features of the 2-cyano-2,2-dimethylethyl group make it a candidate for use as a protecting group in organic synthesis. A protecting group must be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific and mild conditions.
The introduction of the 2-cyano-2,2-dimethylethyl group can be achieved by the reaction of an alcohol with a suitable derivative of 2-cyano-2,2-dimethylethanol, such as the corresponding methanesulfonate. For instance, in the context of oligonucleotide synthesis, the closely related 2-cyano-1,1-dimethylethyl group has been successfully employed to protect the phosphite (B83602) intermediates. researchgate.net This is achieved by using a phosphitylating agent like (2-cyano-1,1-dimethylethoxy)bis(diethylamino)phosphine. researchgate.net
The stability of such a protecting group is crucial. The cyanoethyl-based protecting groups are generally known to be stable to acidic conditions but are readily cleaved by mild base. mdpi.com The removal of the 2-cyano-1,1-dimethylethyl protecting group from the phosphorus in DNA synthesis is typically effected by ammonolysis (concentrated aqueous ammonia) or by using a combination of DBU (1,8-diazabicyclo[7.4.0]undec-7-ene) and bis(trimethylsilyl)acetamide. researchgate.net This selective cleavage under basic conditions allows for the deprotection of the phosphate (B84403) group without affecting other acid-labile protecting groups that might be present in the molecule.
The solid-phase synthesis of RNA is a complex process that requires a set of orthogonal protecting groups to mask the reactive functional groups of the ribonucleoside building blocks. The 2'-hydroxyl group of the ribose sugar is particularly challenging to protect and deprotect efficiently.
A derivative of the 2-cyano-2,2-dimethylethyl group has been ingeniously utilized for the protection of the 2'-hydroxyl group in the solid-phase synthesis of RNA sequences. Specifically, the 2'-O-(2-cyano-2,2-dimethylethanimine-N-oxymethyl) group has been developed as a stable yet reversible protecting group. This protecting group is introduced by the reaction of 2-cyano-2-methyl propanal with 2'-O-aminooxymethylribonucleosides.
The resulting 2'-protected ribonucleoside phosphoramidite (B1245037) monomers are then used in the automated solid-phase synthesis of RNA chains. A key advantage of this protecting group is its stability during the coupling cycles. Upon completion of the RNA chain assembly, the cleavage of the 2'-O-(2-cyano-2,2-dimethylethanimine-N-oxymethyl) protective group is achieved by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF) in dry DMSO. This deprotection strategy is orthogonal to the standard basic conditions used for the removal of nucleobase and phosphate protecting groups.
Precursor for Nitrile-Containing Organic Scaffolds
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. It can also participate in the construction of heterocyclic rings. As such, this compound can serve as a valuable starting material for the synthesis of diverse nitrile-containing organic scaffolds.
For instance, the reaction of this compound with a binucleophile can lead to the formation of heterocyclic compounds. An example would be the reaction with a hydrazine (B178648) to potentially form pyrazole (B372694) derivatives or with a hydroxylamine (B1172632) to yield isoxazoles.
Furthermore, the nitrile group itself can undergo intramolecular cyclization with a suitably positioned functional group within the same molecule. researchgate.net For example, if the methanesulfonate group is displaced by a nucleophile that contains another reactive site, a subsequent intramolecular reaction with the nitrile could lead to the formation of a cyclic scaffold. The synthesis of substituted pyridines and pyrimidines often involves precursors containing a cyano group, highlighting the potential of this compound in the synthesis of these important classes of heterocycles. nih.govekb.eg
Exploitation of the Methanesulfonate Group in Novel Transformations
Beyond its conventional role as a leaving group in SN2 reactions, the methanesulfonate group in this compound can potentially be exploited in more novel transformations. One such area is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org
In NGP, a functional group within the reacting molecule, which is not directly bonded to the reaction center, interacts with the reaction center to influence the reaction rate and/or stereochemistry. dalalinstitute.com While the nitrile group is not typically considered a strong participating group, under certain conditions, particularly in the formation of a carbocationic intermediate, it could potentially interact with the developing positive charge.
However, a more plausible scenario for NGP in a derivative of this compound would involve a different neighboring group. For example, if the nitrile group were to be reduced to a primary amine, the resulting amino group would be in a position to participate in the displacement of the methanesulfonate group, leading to the formation of a cyclic intermediate.
Another area of potential exploitation is in rearrangement reactions. Under specific conditions, typically involving strong acids or Lewis acids, molecules containing sulfonate esters can undergo skeletal rearrangements. The presence of the quaternary carbon center adjacent to the methanesulfonate group in this molecule could potentially lead to interesting rearrangement pathways.
Environmental Fate and Degradation Pathways
Abiotic Transformation Processes
No studies were found that specifically investigate the photochemical degradation of 2-Cyano-2,2-dimethylethyl methanesulfonate (B1217627). As a result, its susceptibility to direct or indirect photolysis in water or the atmosphere, the potential degradation products, and the reaction rates remain unknown.
While methanesulfonate esters as a class of compounds can undergo hydrolysis, specific kinetic data and mechanistic studies for 2-Cyano-2,2-dimethylethyl methanesulfonate are not documented. The rate of hydrolysis and the influence of environmental factors such as pH and temperature on this process have not been determined for this particular compound. Theoretically, hydrolysis would yield 2-cyano-2,2-dimethylethanol and methanesulfonic acid, but this has not been experimentally verified in environmental studies.
Biotic Transformation Processes
There is no available research on the microbial degradation of this compound. The microorganisms capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites have not been identified.
Due to the absence of biodegradation studies, the factors that would influence the biodegradation potential of this compound, such as the nature of the microbial community, nutrient availability, and temperature, have not been investigated.
Environmental Persistence and Transport Mechanisms
Specific data on the environmental persistence (e.g., half-life in soil or water) and transport mechanisms (e.g., mobility, potential for bioaccumulation) of this compound are not available.
Q & A
Q. What are the optimal synthetic routes for 2-cyano-2,2-dimethylethyl methanesulfonate, and how can reaction conditions be optimized?
The synthesis of methanesulfonate esters typically involves nucleophilic substitution between a methanesulfonyl chloride derivative and an alcohol precursor. For this compound, the reaction between methanesulfonyl chloride and 2-cyano-2,2-dimethylethanol under anhydrous conditions (e.g., in dichloromethane or THF) is a plausible route. Key optimization parameters include:
- Temperature : Maintaining 0–5°C during methanesulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Catalysts : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and enhance reaction efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%). Confirm purity using HPLC or GC-MS .
Q. How should researchers characterize the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z for C₇H₁₁NO₃S: ~197.06) .
- Chromatography : HPLC with UV detection (λ = 210–220 nm) or GC-MS to assess purity and detect impurities (e.g., unreacted alcohol or sulfonyl chloride) .
Advanced Research Questions
Q. What mechanisms underlie the electrophilic reactivity of this compound in nucleophilic substitution reactions?
The methanesulfonate group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). The electron-withdrawing cyano group adjacent to the reaction center stabilizes the transition state, accelerating substitution kinetics. Key mechanistic insights include:
- Steric Effects : The bulky 2,2-dimethyl group may favor SN1 mechanisms in polar protic solvents, though the cyano group’s electron withdrawal could counteract this .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) using techniques like stopped-flow spectroscopy .
Q. How can conflicting data on the compound’s stability in aqueous solutions be resolved?
Contradictory reports on hydrolysis rates may arise from differences in pH, temperature, or ionic strength. To resolve discrepancies:
- Controlled Experiments : Conduct stability studies at pH 2–12 and 25–50°C, quantifying degradation via HPLC. For example, hydrolysis half-life (t₁/₂) may decrease from 48 hours (pH 7, 25°C) to <1 hour (pH 12, 50°C) .
- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and compare with experimental data .
Q. What strategies mitigate risks when handling this compound, given the carcinogenicity of related methanesulfonates?
While specific toxicological data for this compound may be limited, structural analogs like methyl methanesulfonate (Group 2A carcinogen) suggest caution :
- Exposure Control : Use fume hoods, nitrile gloves, and sealed reaction systems to avoid inhalation or skin contact.
- Waste Disposal : Hydrolyze waste with 10% NaOH to convert methanesulfonate esters into less hazardous sulfonic acids .
- Biological Studies : Prioritize in vitro assays (e.g., Ames test) to evaluate mutagenicity before in vivo work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
